

validating the therapeutic efficacy of Flupentixol-Melitracen in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Guide to the Therapeutic Efficacy of Flupentixol-Melitracen

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of the fixed-dose combination of Flupentixol-Melitracen against other commonly prescribed antidepressant agents, primarily focusing on Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). The information presented is collated from various clinical trials to aid in research and drug development.

Executive Summary

Flupentixol-Melitracen, a combination of a typical antipsychotic (flupentixol) and a tricyclic antidepressant (melitracen), has demonstrated efficacy in treating depression and anxiety, particularly in patients with somatic symptoms. Clinical trial data suggests a rapid onset of action for Flupentixol-Melitracen compared to some other antidepressants. This guide summarizes the available quantitative data from comparative clinical trials, details the experimental protocols of key studies, and visualizes the relevant pharmacological signaling pathways.



Data Presentation: Comparative Efficacy in Clinical Trials

The following tables summarize the quantitative data from clinical trials comparing Flupentixol-Melitracen with other antidepressants. The primary endpoints typically include changes in the Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAM-A).

Table 1: Flupentixol-Melitracen (Deanxit) + Sertraline vs. Sertraline + Placebo for Depression and Anxiety in Patients with Chronic Somatic Diseases[1][2][3]



Timepoint	Outcome Measure	Deanxit + Sertraline Group (Mean ± SEM)	Sertraline + Placebo Group (Mean ± SEM)	p-value
Baseline	HAM-D Score	31.6 ± 4.9	33.3 ± 5.1	> 0.05
HAM-A Score	22.39 ± 4.3	23.0 ± 4.5	> 0.05	
Day 4	HAM-D Response Rate (%)	18.42 ± 1.23	10.81 ± 1.08	> 0.05
HAM-A Response Rate (%)	34.21 ± 2.21	8.11 ± 1.37	0.006	
Day 8	HAM-D Response Rate (%)	55.26 ± 2.56	24.32 ± 2.19	0.006
HAM-A Response Rate (%)	57.89 ± 3.56	18.92 ± 2.68	0.001	
Day 15	HAM-D Response Rate (%)	78.95 ± 3.89	40.54 ± 4.18	0.001
HAM-A Response Rate (%)	78.95 ± 4.37	43.24 ± 4.68	0.002	
Day 29	HAM-D Response Rate (%)	84.21 ± 1.86	75.68 ± 1.95	> 0.05
HAM-A Response Rate (%)	86.84 ± 2.12	78.38 ± 3.16	> 0.05	



Table 2: Flupentixol vs. Amitriptyline for Depressed Outpatients[4]

Duration	Outcome	Flupentixol Group	Amitriptyline Group	Significance
6 Weeks	Patient Completion	28 out of 30	23 out of 30	Not specified
6 Weeks	Anxiety Score Reduction	Favored Flupentixol	Less reduction	Trends favored flupenthixol
6 Weeks	Overall Improvement	Significant improvement	Significant improvement	No significant difference on most ratings

Table 3: Flupentixol-Melitracen vs. Amitriptyline for Post-Stroke Depression and/or Anxiety[5]

Duration	Outcome Measure	Flupentixol- Melitracen Group	Amitriptyline Group	Significance
8 Weeks	HAM-D & HAM-A Scores	Significantly lower than baseline	Not specified	P < 0.01 for Flupentixol- Melitracen
8 Weeks	Adverse Reactions	Less adverse reactions	More adverse reactions	P < 0.01

Experimental Protocols

Below are detailed methodologies for some of the key clinical trials cited.

Study 1: Sertraline plus Deanxit for Depression and Anxiety in Chronic Somatic Diseases[1][2][3]

 Study Design: A randomized, double-blind, placebo-controlled trial conducted over 4 weeks with a 2-week follow-up.



- Participants: 75 patients with chronic somatic diseases accompanied by depression and anxiety.
- Inclusion Criteria: Patients meeting the criteria for depression and anxiety.
- Exclusion Criteria: Not detailed in the provided search results.
- Intervention:
 - Deanxit Group (n=38): Sertraline (75 mg/day) plus Deanxit (one tablet containing 0.5 mg flupentixol and 10 mg melitracen) per day for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.
 - Placebo Group (n=37): Sertraline (75 mg/day) plus a placebo tablet for 2 weeks, followed by sertraline (75 mg/day) alone for the subsequent 2 weeks.
- Primary Outcome Measures: Changes from baseline in the Hamilton Rating Scale for Depression (HAM-D) and the Hamilton Rating Scale for Anxiety (HAM-A) total scores at days 4, 8, 15, and 29.
- Data Analysis: Statistical analysis was performed to compare the response rates between the two groups at each time point.

Study 2: Flupentixol vs. Amitriptyline in Depressed Outpatients[5]

- Study Design: A double-blind, flexible dosage, six-week comparative study.
- Participants: 60 depressed outpatients.
- Intervention:
 - Flupentixol Group: Flupentixol at a daily dose of 1.5 to 4.5 mg.
 - Amitriptyline Group: Amitriptyline at a daily dose of 75 to 225 mg.
- Assessments: Various objective and subjective assessments were carried out before treatment and after one, three, and six weeks of treatment.



• Primary Outcome Measures: Improvement in depressive and anxiety symptoms.

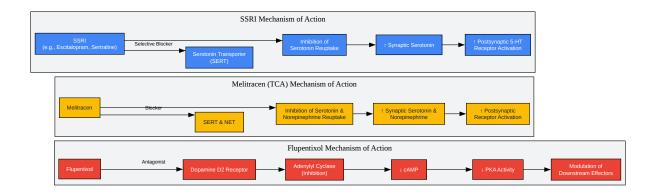
Study 3: Flupentixol-Melitracen vs. Amitriptyline for Post-Stroke Depression and/or Anxiety[6]

- Study Design: A randomized controlled trial over 8 weeks.
- Participants: 120 patients with post-stroke depression and/or anxiety disorders, randomized into two groups of 60.
- Intervention:
 - Treatment Group: Flupentixol-Melitracen tablets (2-4 tablets daily).
 - Control Group: Amitriptyline (1-2 tablets, three times daily).
- Primary Outcome Measures: Efficacy was evaluated using the Hamilton Depression Rating Scale (HAMD), Hamilton Anxiety Scale (HAMA), and Clinical Global Impression Scale (CGI). Adverse drug reactions were assessed using the Treatment Emergent Symptom Scale (TESS).

Mandatory Visualization: Signaling Pathways and Experimental Workflow Signaling Pathways

The therapeutic effects of Flupentixol-Melitracen and its comparators are rooted in their distinct mechanisms of action on key neurotransmitter systems.





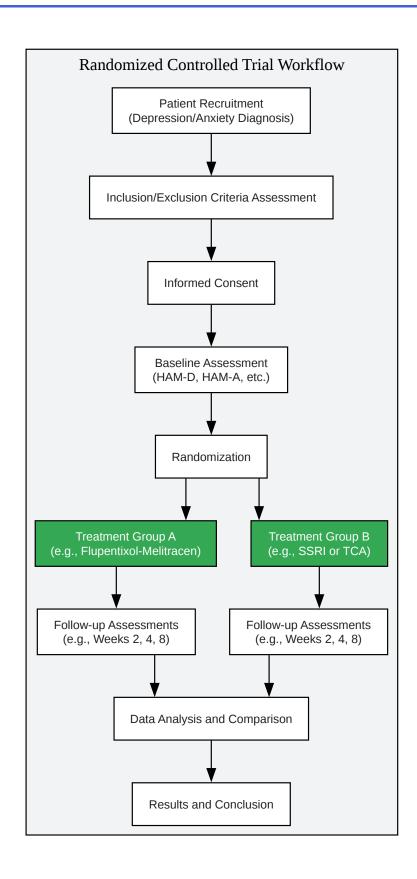
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Caption: Mechanisms of Action for Flupentixol, Melitracen (TCA), and SSRIs.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating antidepressant efficacy.





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Caption: A typical experimental workflow for a randomized controlled clinical trial.



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- To cite this document: BenchChem. [validating the therapeutic efficacy of Flupentixol-Melitracen in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676186#validating-the-therapeutic-efficacy-of-flupentixol-melitracen-in-clinical-trials]

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